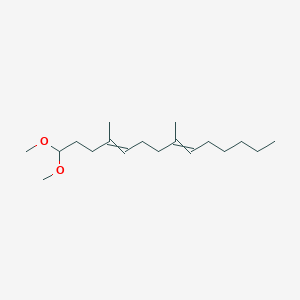
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of two methoxy groups and two double bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene involves its interaction with specific molecular targets and pathways. The methoxy groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene: Similar in structure but may have different functional groups or substituents.
1,4-Dimethoxybenzene: Contains methoxy groups but has a benzene ring instead of a diene structure.
Cyclohexane, 1,1-dimethoxy-: Similar methoxy groups but different overall structure.
Uniqueness
This compound is unique due to its specific arrangement of methoxy groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
116206-62-3 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
1,1-dimethoxy-4,8-dimethyltetradeca-4,8-diene |
InChI |
InChI=1S/C18H34O2/c1-6-7-8-9-11-16(2)12-10-13-17(3)14-15-18(19-4)20-5/h11,13,18H,6-10,12,14-15H2,1-5H3 |
Clave InChI |
FLWHENGTGCDTJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=C(C)CCC=C(C)CCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


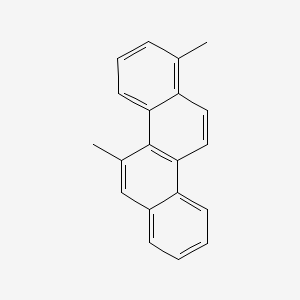



![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
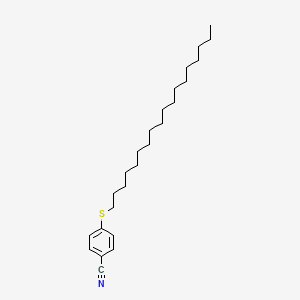
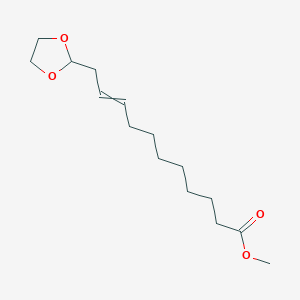

![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
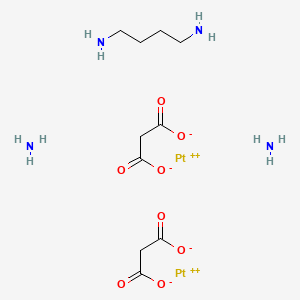
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
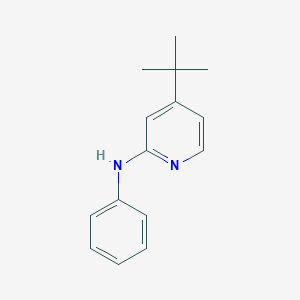
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
